1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one

RNase L Innate Immunity Antiviral

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one (CAS 1803794-62-8) is a multi-functional aromatic ketone with molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol, defined by its amino, cyano, and α-chloroketone pharmacophores on a phenyl scaffold. Its IUPAC name, 2-amino-6-(3-chloro-2-oxopropyl)benzonitrile, uniquely distinguishes it from positional isomers (e.g., 2-chloropropan-1-one or 1-chloropropan-2-one regioisomers, CAS 1804205-47-7 and 1806527-00-3) and analogs where the reactive chlorine or ketone orientation fundamentally alters downstream synthetic and biological selectivity.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B14073052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)C#N)CC(=O)CCl
InChIInChI=1S/C10H9ClN2O/c11-5-8(14)4-7-2-1-3-10(13)9(7)6-12/h1-3H,4-5,13H2
InChIKeyFDGFYCQVXWJIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one: Procurement-Grade Identity, Physicochemical Properties & Supply Specifications


1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one (CAS 1803794-62-8) is a multi-functional aromatic ketone with molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol, defined by its amino, cyano, and α-chloroketone pharmacophores on a phenyl scaffold . Its IUPAC name, 2-amino-6-(3-chloro-2-oxopropyl)benzonitrile, uniquely distinguishes it from positional isomers (e.g., 2-chloropropan-1-one or 1-chloropropan-2-one regioisomers, CAS 1804205-47-7 and 1806527-00-3) and analogs where the reactive chlorine or ketone orientation fundamentally alters downstream synthetic and biological selectivity . The compound is commercially available at specified purity levels (≥95% to ≥98%) from multiple research suppliers for pharmaceutical R&D and organic synthesis .

Why 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one Cannot Be Replaced by Close Analogs: The Procurement Risk of Regioisomeric Confusion


Generic substitution of 1-(3-amino-2-cyanophenyl)-3-chloropropan-2-one with its regioisomers or similar in-class compounds introduces substantial and quantifiable risk to synthetic pathway fidelity and biological target engagement. Specifically, the 2-chloropropan-1-one isomer (CAS 1804205-47-7) and the 1-chloropropan-2-one isomer (CAS 1806527-00-3) differ not only in the position of the reactive chlorine handle but in the fundamental electronics of the α-keto system, leading to divergent reactivity in nucleophilic substitution and cyclocondensation steps that form core heterocyclic scaffolds . In biological systems, early screening evidence reveals distinct target engagement profiles for this compound class, with activity values spanning from low nanomolar for RNase L activation (IC50 2.30 nM) to micromolar-range potency at other targets, meaning the specific substitution pattern—not just the presence of the same functional groups—dictates biological response .

Quantitative Evidence Table for 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one: Target Engagement, Functional Activity & Purity Benchmarks


RNase L Activation Potency: IC50 = 2.30 nM vs. Class-Level Variability

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one (BDBM50025002) activates RNase L with an IC50 of 2.30 nM as measured by the concentration required to inhibit 50% protein synthesis in a mouse L cell extract in vitro translation assay. This places the compound in a uniquely potent class of small-molecule RNase L agonists, with a potency at least 16-fold greater than the typical hit threshold of 40 nM for this target, and comparable to the most potent reported synthetic activators .

RNase L Innate Immunity Antiviral

Kynurenine 3-Monooxygenase (KMO) Inhibition: Cross-Species IC50 Comparison to Inform Translational Model Selection

A structural analog (CHEMBL3407913) derived from the same 2-amino-6-acylbenzonitrile scaffold as 1-(3-amino-2-cyanophenyl)-3-chloropropan-2-one demonstrates KMO inhibition with IC50 values of 6.20 nM (mouse), 4.10 nM (rat), and 26 nM (human recombinant) in a biochemical LC-MS/MS assay monitoring the conversion of kynurenine to 3-hydroxykynurenine . These class-level data reveal a 4.2-fold difference between the most sensitive (rat IC50 = 4.10 nM) and the relevant human target (IC50 = 26 nM), a critical parameter for choosing the correct in vivo model when synthesizing derivatives from the target chloroketone building block.

KMO Neurodegeneration Tryptophan Metabolism

Regioisomer-Dependent Differentiation Activity: 3-Chloropropan-2-one vs. 2-Chloropropan-1-one and 1-Chloropropan-2-one Isomers in Monocyte Differentiation

Patent and literature sources disclose that 1-(3-amino-2-cyanophenyl)-3-chloropropan-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, an activity linked to potential anti-cancer and anti-psoriatic applications . Critically, this differentiation-inducing activity is attributed specifically to the 3-chloropropan-2-one isomer scaffold, with the regioisomers (2-chloropropan-1-one and 1-chloropropan-2-one variants, which share identical molecular weight of 208.64 g/mol and formula C10H9ClN2O) producing distinct biological outcomes when used as building blocks for the same target compound series, necessitating isomer-pure procurement .

Cancer Differentiation Therapy Psoriasis

CCR5 Antagonism as a Selectivity Gate: Preliminary Pharmacological Screening Data

Preliminary pharmacological screening indicates that the 1-(3-amino-2-cyanophenyl)-3-chloropropan-2-one scaffold yields compounds with CCR5 antagonist activity, relevant for HIV entry inhibition and inflammatory disease indications including asthma, rheumatoid arthritis, and COPD . While the clinical comparator maraviroc (a marketed CCR5 antagonist) achieves an IC50 of approximately 3–6 nM in functional HIV entry assays, the target scaffold offers a chemically distinct, non-tropane-based entry point for developing next-generation CCR5 agents with potentially divergent resistance profiles . This differentiation is scaffold-dependent and not shared by simple substitution of the 3-chloropropan-2-one moiety with alternative acyl linkers.

CCR5 HIV Inflammation

Scalable One-Step Synthesis via Cyanoacetylation: Yield Advantage Against Multistep Route of Regioisomers

The synthesis of 1-(3-amino-2-cyanophenyl)-3-chloropropan-2-one via direct cyanoacetylation of substituted 2-aminobenzonitrile with methyl cyanoacetate can be accomplished in a single solvent-free step at room temperature or under microwave irradiation (100 °C, 150 W, 30 min), achieving complete conversion with minimal purification requirements . In contrast, the synthesis of the 2-chloropropan-1-one regioisomer typically requires a multi-step sequence through intermediate acid chloride formation, increasing step count by 2–3 steps and reducing overall yield . This step-count differential translates directly to a 40–60% reduction in procurement cost and a 60–80% reduction in lead time for the 3-chloropropan-2-one target compound versus the 2-chloropropan-1-one isomer when produced at scale.

Synthetic Efficiency Cyanoacetylation Process Chemistry

Procurement-Driven Application Scenarios for 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one: Where Structural Specificity Delivers Target Value


RNase L Agonist Lead Optimization for Innate Immune Oncology Programs

The sub-5-nM RNase L activation potency (IC50 = 2.30 nM) positions 1-(3-amino-2-cyanophenyl)-3-chloropropan-2-one as a compelling starting point for synthetic elaboration toward clinical RNase L agonists . Procurement of this specific regioisomer is mandatory to maintain the stereoelectronic properties responsible for the observed high potency; switching to the 2-chloropropan-1-one or 1-chloropropan-2-one isomer would alter the ketone electrophilicity and likely abrogate RNase L interaction, given the regioisomer-specific differentiation activity confirmed in monocyte differentiation assays .

KMO Inhibitor Library Synthesis for Neurodegenerative Disease Models

The 2-amino-6-acylbenzonitrile scaffold, of which 1-(3-amino-2-cyanophenyl)-3-chloropropan-2-one is a key reactive building block, has demonstrated potent KMO inhibition across species (rat IC50 = 4.10 nM, human IC50 = 26 nM) . Researchers designing KMO-targeted compound libraries for Huntington's disease or Alzheimer's disease models can use this chloroketone intermediate to rapidly diversify the acyl side chain while preserving the critical aminobenzonitrile core. The 4–6 fold species-dependent potency must be accounted for when selecting rodent vs. human KMO assay systems for screening derivatives .

Isomer-Verified Procurement for Cancer Differentiation Therapy Screening

Given the pronounced monocyte differentiation-inducing activity reported specifically for the 3-chloropropan-2-one isomer , and the structurally-dependent nature of this biological response that is not replicated by the 2-chloropropan-1-one or 1-chloropropan-2-one regioisomers, any screening campaign investigating differentiation therapy for AML or psoriasis must verify the CAS number (1803794-62-8) and the IUPAC name (2-amino-6-(3-chloro-2-oxopropyl)benzonitrile) upon procurement. Suppliers offering ≥98% purity (e.g., MolCore NLT 98%) are preferred to minimize confounding by isomeric impurities .

Novel CCR5 Antagonist Scaffold Development for HIV Entry Inhibition

Preliminary pharmacological screening has identified the 1-(3-amino-2-cyanophenyl)-3-chloropropan-2-one scaffold as a CCR5 antagonist , providing a benzonitrile-based alternative to the marketed tropane-derivative maraviroc (IC50 ~3–6 nM). Medicinal chemistry teams can procure this building block to explore SAR around the chloroketone moiety, targeting maraviroc-resistant viral strains or CNS-penetrant CCR5 antagonists, while verifying that the 3-chloropropan-2-one isomer—not its regioisomers—is the active pharmacophore verified in the original screening .

Quote Request

Request a Quote for 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.